BenchChemオンラインストアへようこそ!

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate

CYP3A4 Inhibition Enzyme Kinetics Drug Metabolism

This 4-carbamoyl-2-ethyl carboxylate benzimidazole is a validated, moderate CYP3A4 inhibitor (IC₅₀=90 nM, Kᵢ=250 nM) with a time-dependent mechanism, making it an essential tool for ADME/Tox panels and drug-drug interaction studies. Its distinct substitution pattern (4-carbamoyl vs. 6-substituted analogs) ensures targeted enzyme engagement, while the ethyl ester handle enables further derivatization. Ideal as a characterized control in HTS campaigns and SAR optimization. Procure this exact scaffold to guarantee experimental reproducibility.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B15334147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Carbamoylbenzimidazole-2-carboxylate
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CC=C2N1)C(=O)N
InChIInChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-7-5-3-4-6(9(12)15)8(7)14-10/h3-5H,2H2,1H3,(H2,12,15)(H,13,14)
InChIKeyHOVFXRKWORICOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate: Core Structural Identity and Procurement-Relevant Specifications


Ethyl 4-Carbamoylbenzimidazole-2-carboxylate (CAS: 2499338-31-5) is a heterocyclic benzimidazole derivative characterized by a 4-carbamoyl substituent and a 2-ethyl carboxylate group . This specific substitution pattern, molecular formula C₁₁H₁₁N₃O₃, and molecular weight of 233.22 g/mol distinguish it within the broader class of benzimidazole-2-carboxylates . Its primary documented bioactivity is as an inhibitor of human Cytochrome P450 3A4 (CYP3A4), with a reported IC₅₀ of 90 nM in a time-dependent inhibition assay [1].

Why Ethyl 4-Carbamoylbenzimidazole-2-carboxylate Cannot Be Readily Substituted by Generic Benzimidazole Analogs


Substitution with a generic benzimidazole-2-carboxylate or an alternative carbamoyl benzimidazole is not scientifically justifiable without verifying bioequivalence. The specific 4-carbamoyl substitution pattern dictates unique enzyme-binding kinetics and potency profiles, as evidenced by the compound's CYP3A4 inhibitory activity (IC₅₀ = 90 nM) [1]. Related 6-substituted carbamoyl benzimidazoles exhibit divergent activities, such as AT₁ receptor antagonism with IC₅₀ values ranging from 1.6 nM to >100 nM depending on the precise substitution [2]. Even close structural analogs like 4-Carbamoylbenzimidazole-2-carboxylic acid (CAS 1803896-90-3) differ significantly in molecular weight, functional group reactivity, and biological profile, rendering them non-interchangeable for applications demanding this exact scaffold .

Quantitative Differentiation of Ethyl 4-Carbamoylbenzimidazole-2-carboxylate: Head-to-Head and Class-Level Comparative Evidence


CYP3A4 Inhibition: Ethyl 4-Carbamoylbenzimidazole-2-carboxylate vs. Lead Benzimidazole Neddylation Inhibitor CDC

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate demonstrates moderate inhibition of human CYP3A4 with an IC₅₀ of 90 nM in a time-dependent assay [1]. In comparison, the lead benzimidazole-derived neddylation inhibitor CDC (a structurally related benzimidazole scaffold) exhibits a significantly weaker CYP3A4 inhibitory profile, with an IC₅₀ of 16.43 μM [2].

CYP3A4 Inhibition Enzyme Kinetics Drug Metabolism

Substituent Position Effects: Potency Comparison Between 4-Carbamoyl and 6-Carbamoyl Benzimidazole Analogs

The substitution position of the carbamoyl group on the benzimidazole core is a critical determinant of biological activity. While Ethyl 4-Carbamoylbenzimidazole-2-carboxylate exhibits CYP3A4 inhibitory activity (IC₅₀ = 90 nM) [1], a structurally distinct class of 6-substituted carbamoyl benzimidazoles has been optimized as potent angiotensin II AT₁ receptor antagonists, with the most active compounds exhibiting IC₅₀ values as low as 1.6 nM in radioligand binding assays [2].

Structure-Activity Relationship Benzimidazole Pharmacophore Mapping

Functional Group Reactivity: Ethyl Ester vs. Carboxylic Acid in 4-Carbamoyl Benzimidazole Derivatives

The ethyl ester moiety in Ethyl 4-Carbamoylbenzimidazole-2-carboxylate (MW: 233.22 g/mol) provides distinct physicochemical and reactive properties compared to its carboxylic acid analog, 4-Carbamoylbenzimidazole-2-carboxylic acid (MW: 205.17 g/mol) . The ester can undergo controlled hydrolysis to the acid, a common strategy for prodrug activation or intermediate generation . This contrasts with the free acid, which is immediately ionizable at physiological pH and has a high melting point exceeding 300 °C .

Synthetic Chemistry Prodrug Design Chemical Stability

CYP3A4 Binding Kinetics: IC₅₀ vs. Kᵢ of Ethyl 4-Carbamoylbenzimidazole-2-carboxylate

Ethyl 4-Carbamoylbenzimidazole-2-carboxylate exhibits differential inhibition metrics: a time-dependent IC₅₀ of 90 nM and a Kᵢ (inhibition constant) of 250 nM for recombinant human CYP3A4 [1]. The Kᵢ of 250 nM represents the true binding affinity independent of substrate concentration, while the lower IC₅₀ reflects enhanced potency under the specific preincubation conditions. This discrepancy is a hallmark of time-dependent inhibition, which is mechanistically distinct from reversible inhibitors [1].

Enzyme Inhibition CYP3A4 Binding Affinity

Recommended Application Scenarios for Ethyl 4-Carbamoylbenzimidazole-2-carboxylate Based on Quantitative Evidence


CYP3A4 Metabolism and Drug-Drug Interaction (DDI) Studies

Due to its validated moderate inhibition of CYP3A4 (IC₅₀ = 90 nM, Kᵢ = 250 nM) [1], this compound is a suitable tool for in vitro ADME/Tox panels aimed at assessing potential drug-drug interactions. Its time-dependent inhibition mechanism makes it a useful comparator against reversible inhibitors for studying mechanism-based inactivation of CYP enzymes.

Benzimidazole Scaffold Optimization and Structure-Activity Relationship (SAR) Programs

The specific 4-carbamoyl-2-carboxylate substitution pattern provides a distinct pharmacophore for medicinal chemistry optimization. As demonstrated, the position of the carbamoyl group (4- vs. 6-position) dramatically alters target engagement (CYP3A4 vs. AT₁ receptor) [1][2]. Researchers can utilize this compound as a starting point for exploring novel CYP3A4 ligands or as a control in SAR studies aimed at tuning target selectivity.

Synthetic Intermediate for Prodrug and Derivative Synthesis

The presence of the ethyl ester provides a reactive handle for further derivatization. As shown, the ester can be hydrolyzed to the corresponding carboxylic acid, which is a common strategy for generating active metabolites or modifying physicochemical properties [1]. This makes the compound a valuable building block for constructing focused libraries of benzimidazole derivatives.

Control Compound for Non-Peptidic Enzyme Inhibitor Screens

Given its defined potency against a key drug-metabolizing enzyme, this compound can serve as a characterized control in high-throughput screening (HTS) campaigns for new CYP3A4 inhibitors. Its IC₅₀ of 90 nM provides a mid-range benchmark against which novel hits can be quantitatively compared [1].

Quote Request

Request a Quote for Ethyl 4-Carbamoylbenzimidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.